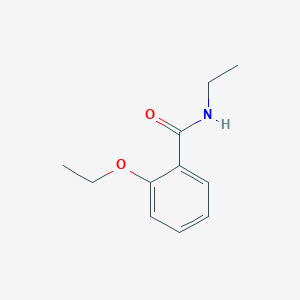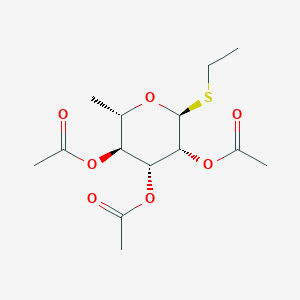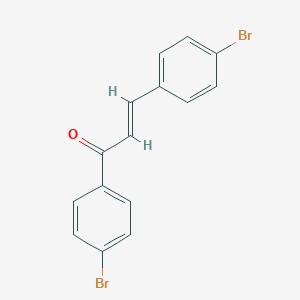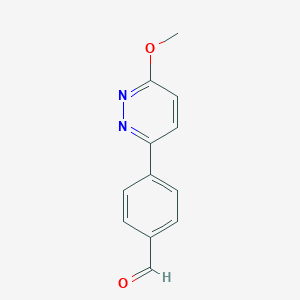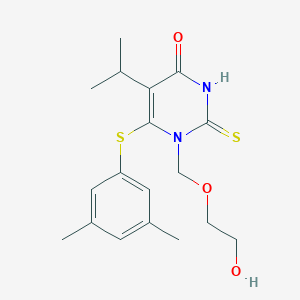
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil, also known as Efavirenz, is a highly potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection.
Wirkmechanismus
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV. It binds to a specific pocket in the enzyme, causing a conformational change that prevents the enzyme from functioning properly. This ultimately leads to the inhibition of viral replication.
Biochemische Und Physiologische Effekte
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has several biochemical and physiological effects on the body. It has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol, while decreasing the levels of low-density lipoprotein (LDL) cholesterol and triglycerides. 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has also been associated with the development of central nervous system (CNS) side effects, such as dizziness, insomnia, and vivid dreams.
Vorteile Und Einschränkungen Für Laborexperimente
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has several advantages for lab experiments. It is highly potent and selective, making it an ideal candidate for studying the mechanism of action of NNRTIs. However, 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil also has several limitations. It has a high degree of variability in its pharmacokinetics, which can make it difficult to accurately measure drug concentrations in vitro. Additionally, 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has a low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil. One potential direction is the development of new NNRTIs that are more potent and selective than 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil. Another potential direction is the study of 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil in combination with other antiretroviral drugs, to determine the optimal treatment regimen for HIV-infected individuals. Additionally, 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil is being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Synthesemethoden
The synthesis of 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3,5-dimethylphenylacetonitrile with ethyl 6-bromohexanoate to form 6-(3,5-dimethylphenyl)hexanoic acid ethyl ester. The second step involves the reaction of this intermediate with thiourea to form 6-(3,5-dimethylphenylthio)hexanoic acid ethyl ester. The third step involves the reaction of this intermediate with isopropylamine and formaldehyde to form 5-isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenylthio)-2-thiouracil, which is then converted to 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil has been extensively studied for its efficacy in the treatment of HIV infection. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in HIV-infected individuals. 5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Eigenschaften
CAS-Nummer |
137897-89-3 |
|---|---|
Produktname |
5-Isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil |
Molekularformel |
C18H24N2O3S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
6-(3,5-dimethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C18H24N2O3S2/c1-11(2)15-16(22)19-18(24)20(10-23-6-5-21)17(15)25-14-8-12(3)7-13(4)9-14/h7-9,11,21H,5-6,10H2,1-4H3,(H,19,22,24) |
InChI-Schlüssel |
BFWDEZUKKBSUKN-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)N=C(N2COCCO)S)C(C)C)C |
SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=S)N2COCCO)C(C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC(=S)N2COCCO)C(C)C)C |
Andere CAS-Nummern |
137897-89-3 |
Synonyme |
5-isopropyl-1-((hydroxyethoxy)methyl)-6-(3,5-dimethylphenythio)-2-thiouracil I-HEPU-SdM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



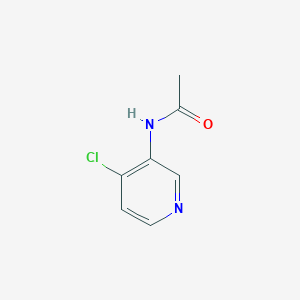

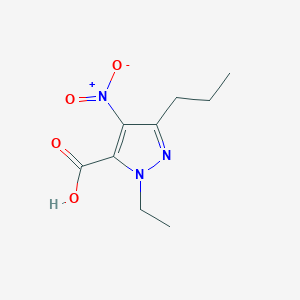
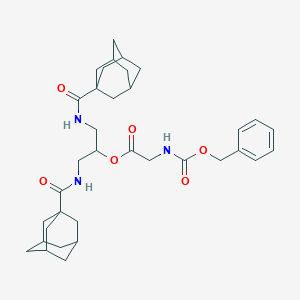
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
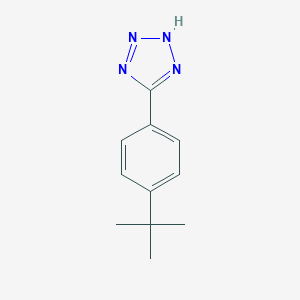
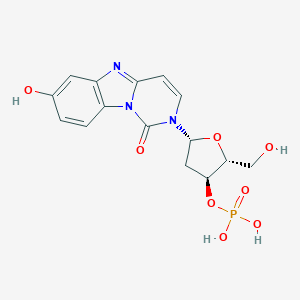
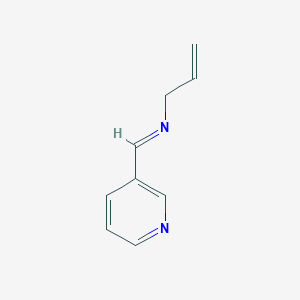
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
